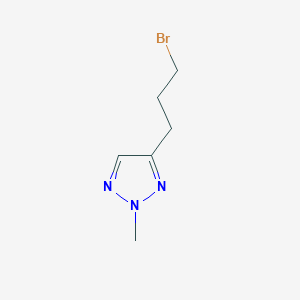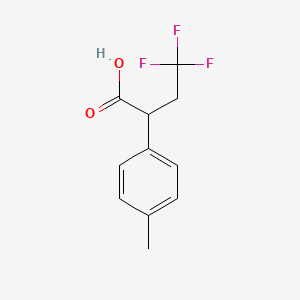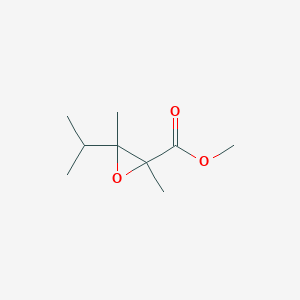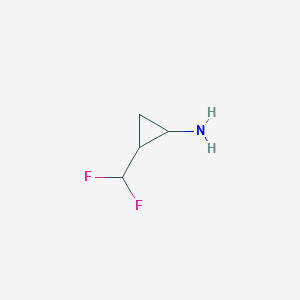![molecular formula C9H10ClN3O2S B13199405 7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride typically involves the construction of the pyrrolo[2,3-d]pyrimidine ring followed by the introduction of the sulfonyl chloride group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between maleic anhydride and aromatic amines can yield intermediates that, upon further reaction with thionyl chloride, produce the desired sulfonyl chloride derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can be further functionalized through cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Amines and Alcohols: Common nucleophiles for substitution reactions.
Oxidizing and Reducing Agents: Various agents can be employed depending on the specific redox reaction.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and other functionalized heterocyclic compounds.
Applications De Recherche Scientifique
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential activities against various diseases.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural features.
Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways.
Industrial Applications: The compound can be used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrrolo[2,3-d]pyrimidine core can also engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones, share structural similarities and are used in drug discovery.
Pyrrole Derivatives: Pyrrole-containing compounds, known for their diverse biological activities, are structurally related to the pyrrolo[2,3-d]pyrimidine core.
Uniqueness
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable tool in medicinal chemistry and chemical biology.
Propriétés
Formule moléculaire |
C9H10ClN3O2S |
|---|---|
Poids moléculaire |
259.71 g/mol |
Nom IUPAC |
7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClN3O2S/c1-6(2)13-4-8(16(10,14)15)7-3-11-5-12-9(7)13/h3-6H,1-2H3 |
Clé InChI |
GFCZDKUFRVKAIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C2=CN=CN=C21)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



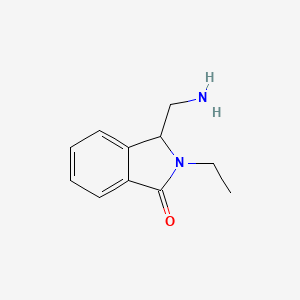
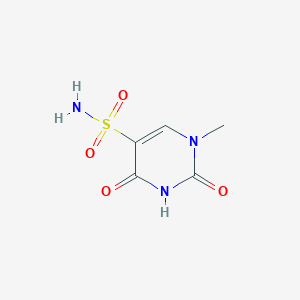
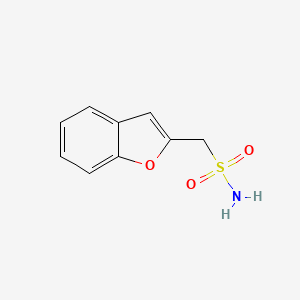
![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)
![[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)
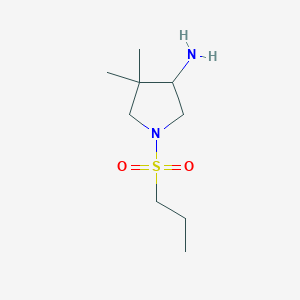
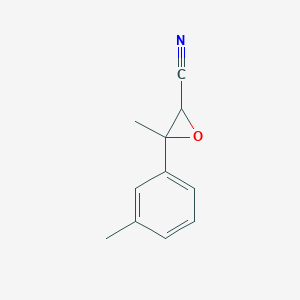
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)

